Binding Affinity to Aβ1-42 Fibrils: A Head-to-Head Comparison with Florbetapir, Florbetaben, and Flutemetamol
CI7PP08Fln ([11C]BF-227) demonstrates a binding affinity (Ki) of 4.3 ± 1.5 nM for synthetic Aβ1-42 fibrils [1]. This affinity is positioned within the range of clinically established PET tracers: florbetapir (Ki = 2.2 nM), florbetaben (Ki = 2.4 nM), and flutemetamol (Ki = 0.7 nM) [2]. The data confirm that BF-227 possesses nanomolar affinity that is comparable to, though not surpassing, the most potent clinically available 18F-labeled amyloid tracers.
| Evidence Dimension | Inhibition constant (Ki) for Aβ1-42 fibrils |
|---|---|
| Target Compound Data | Ki = 4.3 ± 1.5 nM |
| Comparator Or Baseline | Flutemetamol (Ki = 0.7 nM), Florbetapir (Ki = 2.2 nM), Florbetaben (Ki = 2.4 nM) |
| Quantified Difference | BF-227 affinity is ~6.1x weaker than flutemetamol and ~2x weaker than florbetapir/florbetaben |
| Conditions | Competitive binding assay using synthetic Aβ1-42 fibrils |
Why This Matters
For procurement, this verifies that BF-227 achieves potent, nanomolar target engagement, establishing it as a valid comparator and viable alternative to 18F-tracers for labs where 11C-labeling infrastructure is available.
- [1] Kudo, Y., Okamura, N., Furumoto, S., Tashiro, M., Furukawa, K., Maruyama, M., Itoh, M., Iwata, R., Yanai, K., & Arai, H. (2007). 2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole: A Novel PET Agent for In Vivo Detection of Dense Amyloid Plaques in Alzheimer's Disease Patients. Journal of Nuclear Medicine, 48(4), 553-561. View Source
- [2] Catafau, A. M., & Bullich, S. (2017). Amyloid PET: A Review of Current Radiopharmaceuticals and Their Clinical Applications. Table I. Binding affinity of amyloid PET tracers. PMC5358321. View Source
